molecular formula C15H21NO2 B1185211 N-cinnamylleucine

N-cinnamylleucine

Cat. No.: B1185211
M. Wt: 247.338
InChI Key: NALTXKUJVSJCET-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cinnamylleucine is a synthetic amino acid derivative characterized by the conjugation of a cinnamyl group (a phenylpropanoid moiety) to the nitrogen atom of leucine, a branched-chain aliphatic amino acid. The molecular formula is hypothesized as C₁₅H₁₉NO₃, with a molecular weight of 261.31 g/mol, assuming structural similarity to N-cinnamylglycine (C₁₁H₁₁NO₃, 205.21 g/mol) .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.338

IUPAC Name

4-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]pentanoic acid

InChI

InChI=1S/C15H21NO2/c1-12(2)11-14(15(17)18)16-10-6-9-13-7-4-3-5-8-13/h3-9,12,14,16H,10-11H2,1-2H3,(H,17,18)/b9-6+

InChI Key

NALTXKUJVSJCET-RMKNXTFCSA-N

SMILES

CC(C)CC(C(=O)O)NCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cinnamylleucine (hypothetical data) with structurally related amino acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Polarity
This compound C₁₅H₁₉NO₃ 261.31* N/A Cinnamyl, carboxyl, amide, isobutyl Moderate
N-Cinnamylglycine C₁₁H₁₁NO₃ 205.21 N/A Cinnamyl, carboxyl, amide Moderate
N-Acetylleucine C₈H₁₅NO₃ 173.21 99-15-0 Acetyl, carboxyl, amide, isobutyl Low
Cinnamoylglycine C₁₁H₁₁NO₃ 205.21 16534-24-0 Cinnamoyl, carboxyl, amide Moderate
N-Methylalanine C₄H₉NO₂ 103.12 3913-67-5 Methyl, carboxyl, amide High

Note: Hypothetical data for this compound are extrapolated from N-cinnamylglycine and leucine derivatives.

Pharmacokinetic and Metabolic Profiles

  • This compound : Likely undergoes hepatic metabolism via cytochrome P450 enzymes, similar to cinnamyl-containing compounds .
  • N-Acetylleucine : Rapid renal excretion due to low molecular weight and hydrophilicity .

Research Findings and Therapeutic Potential

  • Anti-Inflammatory Activity : Cinnamyl derivatives (e.g., N-cinnamylglycine) inhibit COX-2 and NF-κB pathways, suggesting this compound may share similar mechanisms .
  • Neuroprotection: N-Acetylleucine’s success in treating cerebellar ataxia supports exploring branched-chain N-acyl amino acids for neurological applications .
  • Metabolic Stability : The cinnamyl group enhances resistance to enzymatic degradation compared to acetyl or methyl groups, as seen in cinnamoylglycine .

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